1-[2-(3-Bromo-phenyl)-ethyl]-piperidine
Description
1-[2-(3-Bromo-phenyl)-ethyl]-piperidine is a piperidine derivative featuring a 3-bromophenyl ethyl substituent. The compound’s molecular formula is C₁₃H₁₈BrN, with a molecular weight of 284.19 g/mol. This structural motif is significant in medicinal chemistry due to piperidine’s prevalence in bioactive molecules .
Properties
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-4-5-12(11-13)7-10-15-8-2-1-3-9-15/h4-6,11H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVINZDYGKHTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromoacetophenone and piperidine.
Grignard Reaction: 3-bromoacetophenone is reacted with ethylmagnesium bromide to form 1-(3-bromophenyl)-2-propanol.
Dehydration: The intermediate 1-(3-bromophenyl)-2-propanol undergoes dehydration to form 1-(3-bromophenyl)-1-propene.
Hydrogenation: The propene derivative is then hydrogenated in the presence of a palladium catalyst to yield 1-(3-bromophenyl)propane.
Nucleophilic Substitution: Finally, 1-(3-bromophenyl)propane is reacted with piperidine under nucleophilic substitution conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antagonist Activity
Research indicates that piperidine derivatives, including 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine, exhibit significant activity as antagonists at various receptors. For instance, studies have demonstrated that modifications to the piperidine moiety can enhance binding affinity to the P2Y14 receptor, which is implicated in several physiological processes including immune response and inflammation .
Bioisosteric Modifications
The compound has been utilized in structure-activity relationship (SAR) studies aimed at developing more effective antagonists by replacing or modifying the piperidine structure. For example, bioisosteric replacements have been shown to improve drug-like properties such as solubility and receptor affinity while minimizing undesirable side effects .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for generating a variety of analogs with altered pharmacological profiles. Techniques such as Suzuki coupling have been employed to introduce diverse substituents on the phenyl ring, leading to compounds with enhanced biological activity .
Prodrug Strategies
Innovative prodrug approaches have been explored to improve the pharmacokinetic properties of piperidine derivatives. For instance, converting zwitterionic forms into neutral prodrugs has been shown to enhance oral bioavailability and reduce nonspecific binding in vivo . This strategy is particularly valuable in optimizing therapeutic efficacy for conditions requiring sustained receptor modulation.
Case Study: P2Y14 Receptor Antagonists
A notable case study involved the development of a series of P2Y14 receptor antagonists based on modifications of this compound. The study utilized computational modeling and empirical testing to identify potent analogs with improved receptor affinity and reduced toxicity profiles . The results highlighted the importance of structural diversity in enhancing therapeutic potential.
Analysis of Synthetic Opioids
Recent investigations into synthetic opioids have included compounds structurally related to this compound. These studies focus on understanding the prevalence and impact of such compounds in public health contexts, particularly concerning overdose cases linked to novel synthetic opioids . The findings underscore the need for ongoing research into the safety and efficacy of piperidine derivatives in clinical settings.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine and related compounds:
Key Observations :
Comparisons :
Toxicity and Regulatory Considerations
- Psychoactive Risk : Piperidine derivatives with cyclohexyl or thienyl groups (e.g., TCP in ) are regulated as psychotropic substances. The bromophenyl group in the target compound likely mitigates such risks .
Biological Activity
1-[2-(3-Bromo-phenyl)-ethyl]-piperidine is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its piperidine ring structure with a bromophenyl substituent. The synthesis of this compound often involves the reaction of piperidine derivatives with brominated phenyl groups, which can enhance its biological activity by improving binding affinity to target receptors or enzymes.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrN |
| Molecular Weight | 265.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), through mechanisms involving the modulation of apoptotic pathways (e.g., increasing levels of cleaved PARP and caspases while decreasing Bcl-2 levels) .
Case Study: MDA-MB-231 Cell Line
In a specific study, this compound was tested against MDA-MB-231 cells, where it demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 20 µM, indicating moderate potency compared to standard chemotherapeutic agents .
Analgesic Effects
The compound has also been evaluated for analgesic activity in various models. In one study, it showed significant pain relief effects comparable to established analgesics when tested using the tail immersion method in rodents . The onset of action was noted at 30 minutes post-administration, with effects lasting up to 150 minutes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to various receptors, potentially leading to diverse biological effects. The exact molecular pathways through which these effects are mediated remain an area of active research .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine to improve yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of reaction conditions. For analogous piperidine derivatives, temperature (e.g., 60–80°C for alkylation), solvent choice (e.g., dichloromethane or THF for coupling), and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical. Protective groups may stabilize intermediates during piperidine ring formation. Reaction times should be monitored via TLC or HPLC to minimize side products .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, with piperidine methylene protons typically appearing at ~2.24 ppm . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹). CHN analysis validates elemental composition, while mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography may resolve stereochemistry for crystalline derivatives .
Q. How can QSAR models guide the design of this compound derivatives with enhanced activity?
- Methodological Answer: QSAR models require a curated dataset (e.g., 43 phenyl piperidine derivatives with pIC50 values against SERT) . Molecular descriptors (e.g., logP, polar surface area) are computed using tools like ADMET Predictor. Regression analysis (e.g., partial least squares) links descriptors to activity. Validation via cross-R² and external test sets ensures robustness. For example, increased lipophilicity may enhance blood-brain barrier permeability but reduce solubility .
Advanced Research Questions
Q. How can Electronic-Topological Methods (ETM) elucidate structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer: ETM combines quantum-mechanical calculations (e.g., DFT for charge distribution) and conformational analysis to identify pharmacophores. For morphinomimetic piperidines, protonated nitrogen and aromatic π-systems are critical for receptor binding. Anti-pharmacophores (e.g., bulky substituents disrupting planarity) are flagged. This approach predicted analgesic activity in 42 piperidine derivatives with 85% accuracy .
Q. What in silico strategies predict multi-target pharmacological profiles for this compound?
- Methodological Answer: SwissTargetPrediction and PASS Online analyze target affinity across enzymes (e.g., kinases, proteases) and ion channels. For example, piperidine derivatives may inhibit neurotransmitter uptake (SERT IC50 ~15 nM) or act as voltage-gated Ca²⁺ channel blockers. Molecular docking (AutoDock Vina) assesses binding poses to receptors like 5-HT1A (ΔG < -8 kcal/mol). Machine learning models prioritize targets with high Tanimoto similarity to known ligands .
Q. How should researchers resolve contradictions in reported IC50 values for phenyl piperidine derivatives?
- Methodological Answer: Normalize data by converting IC50 to pIC50 (-log IC50) to improve distribution . Validate assays using positive controls (e.g., fluoxetine for SERT inhibition). Cross-check experimental conditions (pH, temperature) and cell lines (e.g., HEK293 vs. CHO). Meta-analysis with random-effects models accounts for inter-study variability .
Q. What experimental designs are optimal for identifying biological targets of this compound?
- Methodological Answer: Combine in vitro radioligand binding assays (e.g., ³H-paroxetine for SERT) with in silico target fishing. CRISPR-Cas9 knockout models (e.g., MAO-B⁻/⁻ cells) isolate mechanisms. Functional assays (e.g., FLIPR for Ca²⁺ flux) confirm activity on GPCRs. Off-target screening via SafetyPanel44® reduces attrition in preclinical phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
